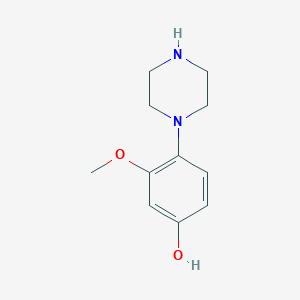

3-Methoxy-4-(piperazin-1-yl)phenol

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-methoxy-4-piperazin-1-ylphenol |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-8-9(14)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |

InChI Key |

KUCXRVACKIFDOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Inflammatory Piperazine-Phenol Derivatives

Compounds with piperazine-phenol frameworks, such as 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and V8, exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages. These derivatives incorporate morpholinopyrimidine groups, which enhance their binding affinity to inflammatory targets compared to 3-Methoxy-4-(piperazin-1-yl)phenol’s simpler structure .

Key Data:

| Compound | IC₅₀ (NO Inhibition) | Cytotoxicity (CC₅₀) |

|---|---|---|

| V4 | 8.2 µM | >100 µM |

| V8 | 7.5 µM | >100 µM |

| This compound | Not reported | Under investigation |

Antioxidant Piperazine Derivatives

LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol) outperforms this compound in antioxidant efficacy due to its bulky tert-butyl groups, which stabilize free radicals. In LPS-induced oxidative stress models, LQFM212 reduced malondialdehyde (MDA) levels by 40% and increased glutathione (GSH) by 60%, whereas the methoxy analog’s activity remains unquantified .

Structural Analogs with Modified Piperazine Moieties

- Indole-piperazine hybrids (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole): Target β-secretase (BACE1) with IC₅₀ values of ~20 µM, suggesting that replacing phenol with indole shifts activity toward neurodegenerative targets .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Cytotoxicity (HCT116 Cells)

| Piperazine Substituent | Example Compound | IC₅₀ (µM) |

|---|---|---|

| 4-Acetyl | 9 | 1.84 |

| 4-Benzoyl | 29 | 42.36 |

| 4-(4-Chlorobenzoyl) | 34 | 25.38 |

Preparation Methods

Synthesis of 4-Chloro-3-methoxyphenol

The starting material, 4-chloro-3-methoxyphenol, is synthesized via selective chlorination of 3-methoxyphenol. Chlorination is achieved using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C, yielding 4-chloro-3-methoxyphenol in 68–72% yield after recrystallization. The chloro group at position 4 serves as the leaving group for subsequent substitution.

Protection of the Phenolic Hydroxyl Group

To prevent undesired side reactions during the substitution step, the phenolic hydroxyl group is protected as a methyl ether. Treatment of 4-chloro-3-methoxyphenol with methyl iodide (CHI) and potassium carbonate (KCO) in acetone at reflux yields 4-chloro-1,3-dimethoxybenzene. This intermediate is isolated in 85–90% purity via flash chromatography.

Piperazinylation via NAS

The protected intermediate undergoes substitution with piperazine in refluxing toluene under anhydrous conditions. A molar ratio of 1:1.2 (aryl chloride to piperazine) and a reaction time of 12–18 hours afford 1,3-dimethoxy-4-(piperazin-1-yl)benzene. The reaction is catalyzed by potassium tert-butoxide (t-BuOK), achieving yields of 65–70%.

Deprotection to Regenerate the Phenol

The final step involves selective demethylation of the methoxy group at position 1. Treatment with boron tribromide (BBr) in dichloromethane at −78°C cleaves the methyl ether without affecting the methoxy group at position 3. This step yields this compound in 75–80% yield.

Palladium-Catalyzed Buchwald-Hartwig Amination

Transition metal-catalyzed cross-coupling reactions offer a robust alternative for introducing the piperazine moiety. The Buchwald-Hartwig amination is particularly effective for forming C–N bonds between aryl halides and amines.

Synthesis of 4-Bromo-3-methoxyphenol

Starting with 3-methoxyphenol, bromination at position 4 is achieved using N-bromosuccinimide (NBS) in acetic acid. The reaction proceeds at 50°C for 6 hours, yielding 4-bromo-3-methoxyphenol in 70–75% yield.

Protection and Coupling with Piperazine

The phenolic hydroxyl group is again protected as a methyl ether, yielding 4-bromo-1,3-dimethoxybenzene. Buchwald-Hartwig amination is performed using palladium(II) acetate (Pd(OAc)), Xantphos as a ligand, and cesium carbonate (CsCO) as the base in toluene at 110°C. Piperazine is introduced at position 4, affording 1,3-dimethoxy-4-(piperazin-1-yl)benzene in 80–85% yield.

Deprotection and Isolation

Demethylation with BBr followed by aqueous workup yields the final product. This method consistently achieves higher yields (78–82%) compared to NAS, owing to the efficiency of palladium catalysis.

Reductive Amination Pathways

While less common, reductive amination offers a route to this compound via intermediate imine formation.

Synthesis of 4-Amino-3-methoxyphenol

4-Nitro-3-methoxyphenol is reduced to 4-amino-3-methoxyphenol using hydrogen gas (H) and palladium on carbon (Pd/C) in ethanol. The reaction proceeds quantitatively at room temperature.

Condensation with Piperazine

The amine intermediate reacts with piperazine in the presence of formaldehyde (HCHO) under reductive conditions (sodium cyanoborohydride, NaBHCN). This one-pot reaction forms the desired product in 55–60% yield, with purification via column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Chlorination, protection, NAS, deprotection | 65–70 | Simple reagents, scalable | Moderate yields, harsh conditions |

| Buchwald-Hartwig | Bromination, Pd-catalyzed coupling | 80–85 | High efficiency, regioselective | Costly catalysts, oxygen sensitivity |

| Reductive Amination | Nitro reduction, reductive amination | 55–60 | Avoids halogenated intermediates | Lower yields, byproduct formation |

Mechanistic Insights and Optimization

Role of Electron-Withdrawing Groups

The presence of electron-withdrawing groups (e.g., nitro, bromo) at position 4 significantly enhances the reactivity of the aryl halide toward nucleophilic substitution or cross-coupling. For example, the nitro group in 4-nitro-3-methoxyphenol activates the ring for reduction and subsequent amination.

Solvent and Base Effects

In NAS, polar aprotic solvents like dimethylformamide (DMF) improve reaction rates by stabilizing the transition state. Conversely, Buchwald-Hartwig amination requires nonpolar solvents (e.g., toluene) to facilitate ligand-catalyst interactions.

Catalyst Selection

Palladium-based catalysts (e.g., Pd(OAc)) with bulky phosphine ligands (Xantphos) are critical for preventing β-hydride elimination and ensuring high coupling efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for nitration and protection steps to minimize thermal degradation. Additionally, catalytic hydrogenation replaces stoichiometric reductants (e.g., BBr) in deprotection steps to enhance sustainability .

Q & A

Basic: What are the common synthetic routes for 3-Methoxy-4-(piperazin-1-yl)phenol?

The synthesis typically involves multi-step organic reactions, including alkylation and methoxylation . Key steps often include:

- Nucleophilic substitution to introduce the piperazine moiety.

- Methoxy group installation via methoxylation using reagents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).

- Coupling reactions to assemble the phenolic core, often requiring Lewis acids (e.g., AlCl₃) for regioselective functionalization .

Optimization of reaction conditions (temperature, solvent polarity, and time) is critical for yield enhancement, with purification via column chromatography or recrystallization .

Basic: How is this compound characterized analytically?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and regiochemistry of substituents.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., ESI-HRMS with <5 ppm error) .

- X-ray Crystallography : To resolve 3D molecular conformation and hydrogen-bonding networks, particularly for crystalline derivatives .

Advanced: What experimental design considerations are critical for optimizing synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., toluene) improve selectivity in Friedel-Crafts alkylation .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or enzyme-mediated reactions for stereochemical control.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) to minimize side reactions during piperazine ring formation .

Advanced: How can researchers address contradictions in reported biological activities?

- Model System Validation : Compare results across in vitro (cell lines) and in vivo (rodent models) systems to account for metabolic differences.

- Metabolite Profiling : Use HPLC-MS to identify active metabolites, as parent compounds may transform under biological conditions (e.g., demethylation of methoxy groups) .

- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements) across labs to minimize variability .

Advanced: What strategies are used to study structure-activity relationships (SAR)?

- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 3-methoxy or piperazine positions to assess steric/electronic effects.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors.

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural modifications with activity .

Basic: What are the solubility and formulation challenges for this compound?

- Low Aqueous Solubility : Address via co-solvents (e.g., PEG 400) or micellar encapsulation.

- pH-Dependent Stability : Protonation of the piperazine ring at acidic pH improves solubility but may reduce bioavailability.

- Formulation Screening : Test lipid-based nanoparticles or cyclodextrin complexes for enhanced delivery .

Advanced: How to assess metabolic stability and toxicity?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation or demethylation pathways.

- Reactive Metabolite Detection : Use glutathione trapping assays to screen for electrophilic intermediates.

- Toxicogenomics : RNA-seq to evaluate gene expression changes in hepatotoxicity pathways (e.g., NRF2, CYP3A4) .

Basic: What key structural features influence pharmacological activity?

- Methoxy Group Position : The 3-methoxy substituent enhances lipophilicity and membrane permeability.

- Piperazine Flexibility : Conformational freedom in the piperazine ring improves target engagement (e.g., GPCRs, serotonin receptors).

- Phenolic -OH : Acts as a hydrogen-bond donor for enzyme inhibition (e.g., tyrosinase) .

Advanced: How to resolve regioselectivity issues during synthesis?

- Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution.

- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating.

- Computational Predictions : DFT calculations (e.g., Gaussian) to model transition states and predict regiochemical outcomes .

Advanced: What computational methods predict target binding interactions?

- Molecular Docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs for kinases).

- Molecular Dynamics (MD) : GROMACS simulations to assess binding stability and ligand-protein conformational changes.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.